molecular formula C20H20N2O3S B2395510 3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone CAS No. 866008-81-3

3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone

Cat. No.: B2395510
CAS No.: 866008-81-3
M. Wt: 368.45
InChI Key: NQDYAHNYMOQKOX-UHFFFAOYSA-N
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Description

3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-phenyl-1-isoindolinone with a morpholine derivative under specific conditions to introduce the morpholino-2-oxoethyl group

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the morpholino-2-oxoethyl moiety can be reduced to form alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone involves its interaction with specific molecular targets. The morpholino group can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl and isoindolinone moieties may contribute to the compound’s binding affinity and specificity. The sulfanyl group can undergo redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone
  • 2-Phenyl-1-isoindolinone: Lacks the morpholino and sulfanyl groups.

    3-[(2-Morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone: Lacks the phenyl group.

Uniqueness

This compound is unique due to the presence of all three functional groups: the morpholino, sulfanyl, and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-2-phenyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-18(21-10-12-25-13-11-21)14-26-20-17-9-5-4-8-16(17)19(24)22(20)15-6-2-1-3-7-15/h1-9,20H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDYAHNYMOQKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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